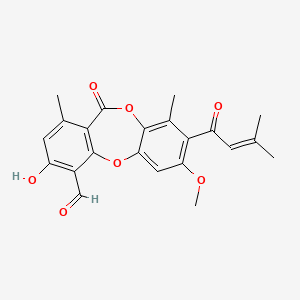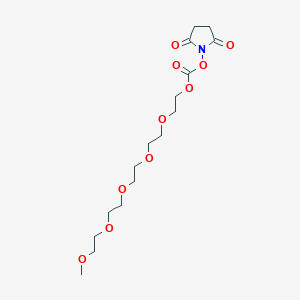
Carbonate de m-PEG5-succinimidyle
Vue d'ensemble
Description
m-PEG5-succinimidyl carbonate: is a compound widely used in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable polyethylene glycol (PEG) linker with five ethylene glycol units, which provides stability and solubility to the conjugates. The succinimidyl carbonate group is a good leaving group, making it highly reactive towards amine nucleophiles .
Applications De Recherche Scientifique
Chemistry: In chemistry, m-PEG5-succinimidyl carbonate is used as a linker in the synthesis of complex molecules. Its ability to form stable amide bonds makes it a valuable tool in the development of new chemical entities .
Biology: In biological research, the compound is used to modify proteins and peptides, enhancing their stability and solubility. This modification is particularly useful in the study of protein-protein interactions and the development of protein-based therapeutics .
Medicine: In medicine, m-PEG5-succinimidyl carbonate is a key component in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing the side effects on healthy tissues .
Industry: In industrial applications, the compound is used in the production of PEGylated products, which have improved pharmacokinetic properties. These products are used in various fields, including drug delivery, diagnostics, and biotechnology .
Mécanisme D'action
Target of Action
m-PEG5-succinimidyl carbonate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The primary targets of this compound are the amine groups present on proteins or other biologics .
Mode of Action
The succinimidyl carbonate group in m-PEG5-succinimidyl carbonate is a good leaving group and commonly reacts with amine nucleophiles . This reaction forms a covalent bond between the compound and the target protein, allowing the attached drug or molecule to exert its effect.
Biochemical Pathways
In the context of PROTACs, m-PEG5-succinimidyl carbonate serves as a linker between two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This arrangement allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of m-PEG5-succinimidyl carbonate are largely determined by the properties of the attached drug or molecule. The use of a peg linker can improve the solubility and stability of the compound, potentially enhancing its bioavailability .
Result of Action
The result of the action of m-PEG5-succinimidyl carbonate depends on the attached drug or molecule. In the case of ADCs, the action of the compound leads to the delivery and release of the drug at the target site, resulting in a therapeutic effect . For PROTACs, the action results in the degradation of the target protein .
Action Environment
The action of m-PEG5-succinimidyl carbonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the succinimidyl carbonate group . Additionally, the presence of other reactive groups can influence the selectivity of the compound .
Analyse Biochimique
Biochemical Properties
m-PEG5-succinimidyl carbonate plays a crucial role in biochemical reactions by acting as a linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules. The succinimidyl carbonate group reacts with primary amines on proteins and peptides, forming stable amide bonds. This interaction is essential for the synthesis of ADCs and PROTACs, where m-PEG5-succinimidyl carbonate links the drug or ligand to the antibody or target protein .
Cellular Effects
m-PEG5-succinimidyl carbonate influences various cellular processes by facilitating the delivery of therapeutic agents. In ADCs, it helps target cancer cells by linking cytotoxic drugs to antibodies that specifically bind to cancer cell antigens. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects. Additionally, in PROTACs, m-PEG5-succinimidyl carbonate aids in the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .
Molecular Mechanism
The molecular mechanism of m-PEG5-succinimidyl carbonate involves its ability to form stable amide bonds with primary amines on biomolecules. This covalent bonding ensures the stable attachment of therapeutic agents to antibodies or target proteins. In PROTACs, the linker facilitates the recruitment of E3 ubiquitin ligases to the target protein, promoting its ubiquitination and degradation via the proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG5-succinimidyl carbonate can vary over time. The stability of the compound is crucial for its effectiveness in bio-conjugation reactions. Studies have shown that m-PEG5-succinimidyl carbonate remains stable under recommended storage conditions, ensuring its long-term efficacy. Degradation may occur over extended periods, potentially affecting its performance in bio-conjugation applications .
Dosage Effects in Animal Models
The effects of m-PEG5-succinimidyl carbonate in animal models depend on the dosage administered. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, enhancing their efficacy. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
m-PEG5-succinimidyl carbonate is involved in metabolic pathways related to bio-conjugation. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. This interaction is crucial for the synthesis of ADCs and PROTACs, where the linker ensures the stable attachment of therapeutic agents to antibodies or target proteins .
Transport and Distribution
Within cells and tissues, m-PEG5-succinimidyl carbonate is transported and distributed based on its interactions with transporters and binding proteins. The PEG chain enhances the solubility and bioavailability of the compound, facilitating its distribution to target sites. Additionally, the succinimidyl carbonate group ensures stable attachment to biomolecules, promoting effective delivery of therapeutic agents .
Subcellular Localization
The subcellular localization of m-PEG5-succinimidyl carbonate is influenced by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles based on these signals, ensuring its effective function in bio-conjugation reactions. This localization is crucial for the targeted delivery of therapeutic agents in ADCs and PROTACs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-succinimidyl carbonate typically involves the reaction of methoxy polyethylene glycol (m-PEG) with succinimidyl carbonate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester linkage .
Industrial Production Methods: In industrial settings, the production of m-PEG5-succinimidyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG5-succinimidyl carbonate primarily undergoes nucleophilic substitution reactions. The succinimidyl carbonate group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of proteins, peptides, and other biologics .
Common Reagents and Conditions: The reaction typically requires a primary amine-containing compound and is carried out in an aqueous or organic solvent. The pH of the reaction medium is usually maintained between 7 and 9 to optimize the reactivity of the succinimidyl carbonate group .
Major Products: The major product of the reaction is a PEGylated amine, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecule .
Comparaison Avec Des Composés Similaires
Succinic anhydride: Acts as a non-cleavable ADC linker and reacts with amines or hydroxyl groups.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
Uniqueness: m-PEG5-succinimidyl carbonate is unique due to its non-cleavable nature and the presence of five ethylene glycol units, which provide enhanced solubility and stability to the conjugates. This makes it particularly suitable for applications where long-term stability and bioavailability are crucial .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIGTCCMJKPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


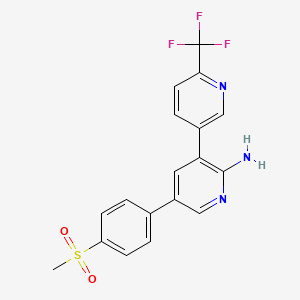

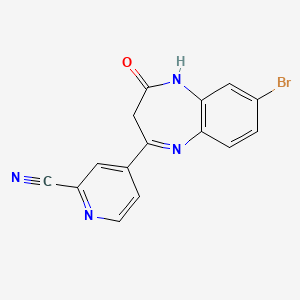

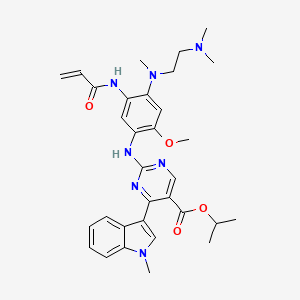
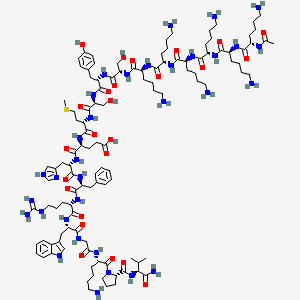
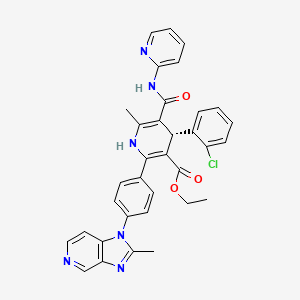
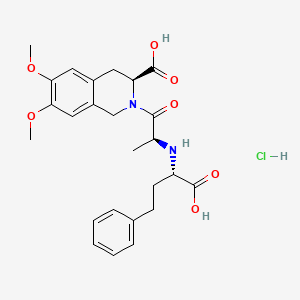
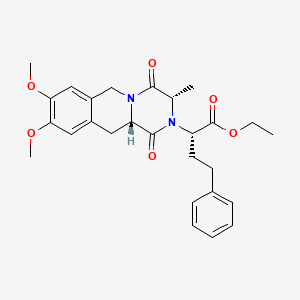
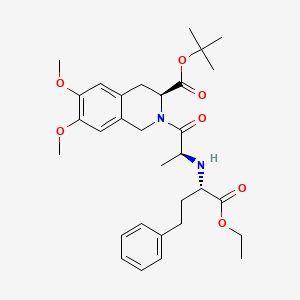
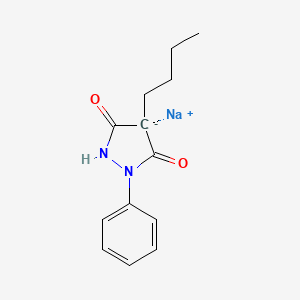
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
